molecular formula C11H10FNO3 B1321237 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 849217-48-7

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B1321237
M. Wt: 223.2 g/mol
InChI Key: PFMAFXYUHZDKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476298B2

Procedure details

The title compound was prepared based on a modified procedure of Shih and Rankin [Synthetic Communications, 1996, 26(4), 833-836]: To a mixture of cyclopropane-1,1-dicarboxylic acid (21.2 g, 0.163 mol, 1.0 eq.) in anhydrous THF (200 mL) under nitrogen was added dropwise triethylamine (16.49 g, 0.163 mol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (19.39 g, 0.163 mol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (19.92 g, 0.179 mol, 1.1 eq.) in anhydrous THF (100 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The layers were separated, and the ethyl acetate layer was concentrated in vacuo to give a brownish solid. The brownish solid washed with small amount of cold ethyl acetate, filtered and dried under vacuum to yield 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid as a white solid (23.71 g, 65.18%). 1H NMR (400 MHz, CD3OD): 7.57-7.53 (m, 2H), 7.05-7.00 (m, 2H) 1.46-1.43 (m, 2H), 1.40-1.37 (m, 2H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.49 g
Type
reactant
Reaction Step Two
Quantity
19.39 g
Type
reactant
Reaction Step Three
Quantity
19.92 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.S(Cl)(Cl)=O.[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>C1COCC1.C(OCC)(=O)C>[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:4]([C:1]2([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]2)=[O:5])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.49 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
19.39 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
19.92 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
STIRRING
Type
STIRRING
Details
with stirring for another 30 minutes at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring for 1.5 hours at 0° C
Duration
1.5 h
WASH
Type
WASH
Details
washed with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brownish solid
WASH
Type
WASH
Details
The brownish solid washed with small amount of cold ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.71 g
YIELD: PERCENTYIELD 65.18%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.